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Compound of Interest

Compound Name: 2-Methoxyoctanenitrile

Cat. No.: B15434826 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Methoxyoctanenitrile is a bifunctional molecule containing both a nitrile and a

methoxy group, making it a potentially valuable intermediate in organic synthesis. Accurate

structural confirmation is paramount for its application in research and development. This

technical guide provides a predictive overview of the spectroscopic data for 2-
methoxyoctanenitrile, including Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of direct

experimental data for this specific compound, this guide is based on established principles of

spectroscopy and data from analogous structures. It also includes detailed experimental

protocols for acquiring such data.

Plausible Synthesis Route
A common method for the synthesis of α-methoxynitriles is the reaction of an α-halonitrile with

sodium methoxide or by the electrochemical methoxylation of the corresponding saturated

nitrile. For 2-methoxyoctanenitrile, a plausible route involves the treatment of 2-

bromooctanenitrile with sodium methoxide in methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.
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Experimental Protocol: NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of purified 2-methoxyoctanenitrile is

dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm

NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ =

0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR

spectrometer.

Data Acquisition:

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good

signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation

delay are optimized.

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the

spectrum to single lines for each unique carbon atom. A larger number of scans is usually

required due to the low natural abundance of the ¹³C isotope.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.05 Triplet 1H H-2

~3.45 Singlet 3H -OCH₃

~1.70 Multiplet 2H H-3

~1.30-1.50 Multiplet 8H H-4, H-5, H-6, H-7

~0.90 Triplet 3H H-8

Proton assignments are based on the expected electronic effects of the methoxy and nitrile

groups, which deshield the adjacent protons. Protons on carbons bonded to electronegative

atoms, like the oxygen of the methoxy group, typically appear at lower fields.[1][2]
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Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment

~118 C-1 (-C≡N)

~75 C-2

~58 -OCH₃

~32 C-3

~29.0 C-4, C-5, C-6

~22.5 C-7

~14.0 C-8

The chemical shift of the nitrile carbon is typically in the range of 115-125 ppm.[3][4] The

carbon atom attached to the electronegative oxygen (C-2) is expected to be significantly

downfield.[4][5] Carbons in the alkyl chain will have characteristic shifts for aliphatic

compounds.[4][5]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
Sample Preparation: A drop of neat 2-methoxyoctanenitrile is placed between two sodium

chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition: A background spectrum of the clean salt plates is recorded first. The

sample is then placed in the spectrometer, and the spectrum is recorded, typically in the

range of 4000 cm⁻¹ to 400 cm⁻¹.

Predicted IR Spectral Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.11%3A_Characteristics_of_C_NMR_Spectroscopy
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.11%3A_Characteristics_of_C_NMR_Spectroscopy
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.10%3A_Characteristics_of_C_NMR_Spectroscopy
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.11%3A_Characteristics_of_C_NMR_Spectroscopy
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.10%3A_Characteristics_of_C_NMR_Spectroscopy
https://www.benchchem.com/product/b15434826?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15434826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~2950-2850 Strong C-H stretch (aliphatic)

~2245 Medium, Sharp
C≡N stretch (nitrile)[3][6][7][8]

[9]

~1465 Medium C-H bend (CH₂)

~1380 Medium C-H bend (CH₃)

~1100 Strong C-O-C stretch (ether)

The nitrile group exhibits a characteristic sharp absorption band around 2250 cm⁻¹.[3][6][7][8]

[9] The C-O stretch of the ether is typically a strong band in the 1000-1300 cm⁻¹ region.

Aliphatic C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ range.[6]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in structural elucidation.

Experimental Protocol: Mass Spectrometry
Sample Introduction: A dilute solution of 2-methoxyoctanenitrile in a suitable volatile

solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer via direct

infusion or through a gas chromatograph (GC-MS).

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is

commonly used for this type of molecule.

Ionization: In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV),

causing ionization and fragmentation.[10]

Data Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and

detected. The resulting mass spectrum shows the molecular ion and various fragment ions.

Predicted Mass Spectrometry Data (EI)
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m/z Proposed Fragment

155 [M]⁺ (Molecular Ion)

124 [M - OCH₃]⁺

98 [M - C₄H₉]⁺ (α-cleavage)

84 [M - C₅H₁₁]⁺ (cleavage at C4-C5)

57 [C₄H₉]⁺

41 [CH₃CN + H]⁺ (McLafferty rearrangement)

The fragmentation of ethers often proceeds via α-cleavage, which is the breaking of a bond

adjacent to the oxygen atom.[10][11][12] Nitriles can also undergo fragmentation, and for

longer chain nitriles, a McLafferty rearrangement is a possible pathway.[10]

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural characterization of a newly

synthesized compound like 2-methoxyoctanenitrile.
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Workflow for Spectroscopic Analysis of 2-Methoxyoctanenitrile

Synthesis & Purification

Spectroscopic Analysis

Structural Elucidation
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IR Spectroscopy

Functional Group ID
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(¹H, ¹³C)

C-H Framework

Mass Spectrometry

Molecular Weight & Fragmentation

Integration of Spectroscopic Data

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the synthesis and structural elucidation.

Conclusion: This technical guide provides a predicted spectroscopic dataset for 2-
methoxyoctanenitrile based on the established principles of NMR, IR, and Mass

Spectrometry. The provided experimental protocols offer a standardized approach for obtaining

empirical data. This information serves as a valuable resource for researchers in the synthesis

and characterization of this and related compounds, facilitating efficient and accurate structural

verification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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